molecular formula C12H11ClN2O2 B15332762 methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15332762
M. Wt: 250.68 g/mol
InChI Key: VEILNOGHDPNQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxylate ester group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and methylamine.

    Formation of Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting 2-chlorobenzaldehyde with methylamine and glyoxal under acidic conditions.

    Esterification: The resulting imidazole intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent product quality and yield.

    Catalysts and Solvents: Employing efficient catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated phenyl derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Anti-inflammatory: Shows promise in reducing inflammation in preclinical studies.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, inhibiting or modulating the activity of the target protein. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)-1H-imidazole-4-carboxylate: Lacks the methyl group at the 5-position.

    Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Contains a bromine atom instead of chlorine.

    Methyl 2-(2-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylate: Contains an ethyl group instead of a methyl group at the 5-position.

Uniqueness

Methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,15)

InChI Key

VEILNOGHDPNQES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.